molecular formula C15H18O4 B1164223 Chloranthalactone E CAS No. 73215-92-6

Chloranthalactone E

Cat. No. B1164223
CAS RN: 73215-92-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Chloranthalactone E is part of a family of natural lindenane-type sesquiterpenoids, mainly isolated from the Chloranthaceae family. These compounds have been the focus of various synthetic strategies due to their complex structures and potential bioactivities (Yue et al., 2012).

Synthesis Analysis

The synthesis of Chloranthalactone E and related compounds involves key steps such as substrate-controlled Matteson epoxidation of ketone and highly diastereoselective intramolecular Hodgson cyclopropanation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton. Additionally, methodologies for the γ-alkylidenebutenolide ring formation have been developed (Yue et al., 2012).

Molecular Structure Analysis

The structure of Chloranthalactone E, like other lindenane sesquiterpenoids, features a cis, trans-3/5/6 tricyclic skeleton that is a hallmark of this family of compounds. This structure has been elucidated through spectroscopic methods and chemical studies, highlighting its complexity and the challenges in synthetic chemistry (Takeda et al., 1993).

Chemical Reactions and Properties

Chloranthalactone E undergoes various chemical reactions that illustrate its reactivity and the possibility of forming derivatives. For example, organocatalytic asymmetric chlorolactonization has been applied to cyclize certain acids in the presence of N-chlorinated hydantoins, demonstrating the synthetic utility of chlorolactones in producing enantioselective compounds (Whitehead et al., 2010).

Scientific Research Applications

  • Synthesis and Structural Analysis : Chloranthalactone E, along with other sesquiterpenoids like chloranthalactone A, B, and F, has been isolated from various plants, leading to research in their synthesis and structural analysis. This includes studies on their natural extraction, synthetic strategies, and structural elucidation through spectroscopic methods (Yue et al., 2012).

  • Pharmacological Properties : Investigations have been conducted into the pharmacological properties of compounds like chloranthalactone B, which has shown potential anti-inflammatory effects in studies. This includes inhibition of nitric oxide production and pro-inflammatory mediators in macrophages, suggesting that similar compounds could have therapeutic applications in inflammatory diseases (Li et al., 2016).

  • Medicinal Applications : Compounds related to Chloranthalactone E, derived from plants like Chloranthus spp., have been studied for their medicinal applications. This includes the isolation of various sesquiterpenes and the exploration of their potential therapeutic benefits, such as anti-tumor activities (Wu et al., 2007).

  • Chemical Constituents Study : There have been studies on the chemical constituents of plants containing Chloranthalactone E and related compounds. These studies often aim to identify new compounds and understand their chemical properties, contributing to the broader knowledge of plant-derived chemicals (Chen et al., 2015).

Mechanism of Action

Target of Action

Chloranthalactone E, a labdane diterpene, is primarily known to target nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . Nitric oxide is a crucial signaling molecule involved in numerous physiological and pathological processes. It plays a significant role in the immune system, where it acts as a cytotoxic agent during immune responses .

Mode of Action

It is known to inhibit no production in lps-activated raw 2647 macrophages . This suggests that Chloranthalactone E may interact with the enzymes or pathways involved in NO synthesis, leading to a decrease in NO production.

Result of Action

The primary known result of Chloranthalactone E’s action is the inhibition of NO production in LPS-activated RAW 264.7 macrophages . By inhibiting NO production, Chloranthalactone E may modulate immune responses and exhibit anti-inflammatory effects.

Safety and Hazards

While specific safety and hazards information for Chloranthalactone E is not available in the search results, it’s recommended to handle it with protective gloves and impervious clothing . It should be kept away from drains, water courses, or the soil .

Future Directions

The skeleton of the trimers arises from the condensation between a chloranerectuslactone core and two units of chloranthalactone E through acetalisation and transesterification . This suggests potential future directions for the synthesis of new compounds using Chloranthalactone E.

properties

IUPAC Name

(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXBYGPGVKTBK-NRLMIDHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloranthalactone E

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